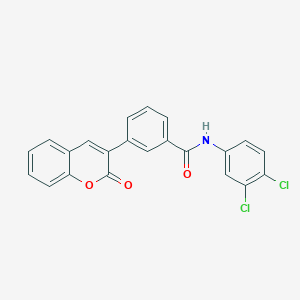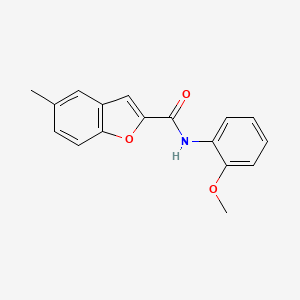![molecular formula C14H21N3O3S2 B4541292 1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4541292.png)
1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide
Vue d'ensemble
Description
The chemical compound belongs to a class of substances known for their potential biological activities. Such compounds are typically synthesized for research into their pharmacological effects or for their interesting chemical properties.
Synthesis Analysis
Synthesis involves multiple steps, starting from basic chemical constituents to the desired compound. For example, Khalid et al. (2014) discussed the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, indicating a complex process involving reacting initial compounds with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods such as IR, 1H-NMR, and EI-MS spectra. These techniques provide detailed information on the molecular skeleton and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving such compounds often include interactions with various reagents to introduce or modify functional groups, affecting their chemical properties. The study by Girish et al. (2008) on the synthesis and crystal structure of a related compound offers insights into the reactivity and structural aspects through X-ray crystallography, illustrating the complex interactions and transformations these molecules can undergo (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are critical for understanding the behavior of these compounds under various conditions. These properties are determined through experimental measurements and contribute to the compound's characterization.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability, and pH-dependence, are essential for predicting how these compounds behave in chemical reactions or within biological systems. The chemical properties are influenced by the molecular structure and functional groups present in the compound.
References:
Applications De Recherche Scientifique
Lithium-Ion Battery Development
1-(Ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide and related compounds have been investigated for their potential application in lithium-ion batteries. Specifically, derivatives like 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide have shown promising results as co-solvents in Li-ion batteries due to their good miscibility with carbonate solvents and superior conductivity, enhancing the performance of mixed electrolytes in cells Ketack Kim et al., 2013.
Synthesis and Biological Activity Studies
Several studies have focused on the synthesis of N-substituted derivatives of compounds with structures similar to this compound, exploring their biological activities. For instance, derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria H. Khalid et al., 2016. Additionally, these compounds have been analyzed for their anti-breast cancer activity, with some derivatives exhibiting better activity than Doxorubicin, a reference drug M. Al-Said et al., 2011.
Molecular Docking and Enzyme Inhibition
The synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives has been explored, with these compounds being screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies have further confirmed the potential of these compounds as excellent inhibitors, offering insights into their binding interactions with human proteins, which could inform the development of treatments for conditions like Alzheimer's disease H. Khalid et al., 2014.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-3-22(19,20)17-8-4-5-12(10-17)14(18)16-15-9-13-7-6-11(2)21-13/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYEMYNSZKCTK-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4541211.png)
![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![3-(2-methoxyphenyl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4541232.png)
![6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4541244.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4541246.png)
![N-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4541248.png)
![2-({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4541249.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4541250.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4541254.png)
![N-{2-[(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B4541259.png)
![N-benzyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541263.png)


